

# Maralixibat patient monitoring guidelines

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## Compound Focus: Maralixibat Chloride

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## Maralixibat Monitoring Guidelines

The monitoring framework for maralixibat is built around several key risk areas. The table below outlines the monitoring objectives, specific actions, and recommended frequencies.

Monitoring Category	Baseline Assessment	Ongoing Monitoring Frequency	Key Actions & Interventions
<b>Hepatotoxicity &amp; Liver Function</b>	Liver tests (e.g., ALT, AST, Bilirubin), physical exam for signs of decompensation [1] [2]	Regularly during treatment; monitor for adverse reactions and physical signs [1] [2]	Discontinue if hepatic decompensation event occurs; consider dose reduction/interruption for abnormalities; permanently discontinue for persistent/recurrent abnormalities or clinical hepatitis upon rechallenge [1] [2]
<b>Gastrointestinal (GI) Adverse Reactions</b>	Patient history	Monitor for diarrhea, abdominal pain, vomiting; watch for dehydration [1] [3]	For persistent diarrhea, bloody stool, vomiting, dehydration, or fever: consider dose reduction or treatment interruption [1]

Monitoring Category	Baseline Assessment	Ongoing Monitoring Frequency	Key Actions & Interventions
<b>Fat-Soluble Vitamin (FSV) Deficiency</b>	Serum levels of Vitamins A, D, E, and K [1] [2]	Periodically during treatment; monitor for bone fractures and bleeding [1] [2]	If bone fracture or bleeding occurs: interrupt treatment, supplement with FSVs, and restart once deficiency is corrected and maintained [1] [2]
<b>Drug Interactions</b>	Review of concomitant medications	At each treatment review	Administer at least 4 hours before or after bile acid binding resins; monitor effects of OATP2B1 substrates (e.g., statins) [1] [2]
<b>Formulation-Specific Risks</b>	Patient age and weight	As needed	For pediatric patients <5 years using oral solution: monitor for propylene glycol toxicity [1]

## Summary of Safety Data & Contraindications

The most recent safety updates are driven by data from clinical trials and postmarket surveillance [4].

- **Contraindications:** LIVMARLI is **contraindicated** in patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [1] [2].
- **Most Common Adverse Reactions:** Diarrhea, abdominal pain, vomiting, FSV deficiency, liver test abnormalities, and bone fractures [1] [2].
- **Postmarket Findings:** Increased reporting of severe hepatic complications, including variceal hemorrhage and hepatic encephalopathy, as well as more reports of bleeding related to FSV deficiency [4].

## Experimental & Clinical Trial Context

For the design of future studies and data interpretation, understanding the pivotal trials is crucial.

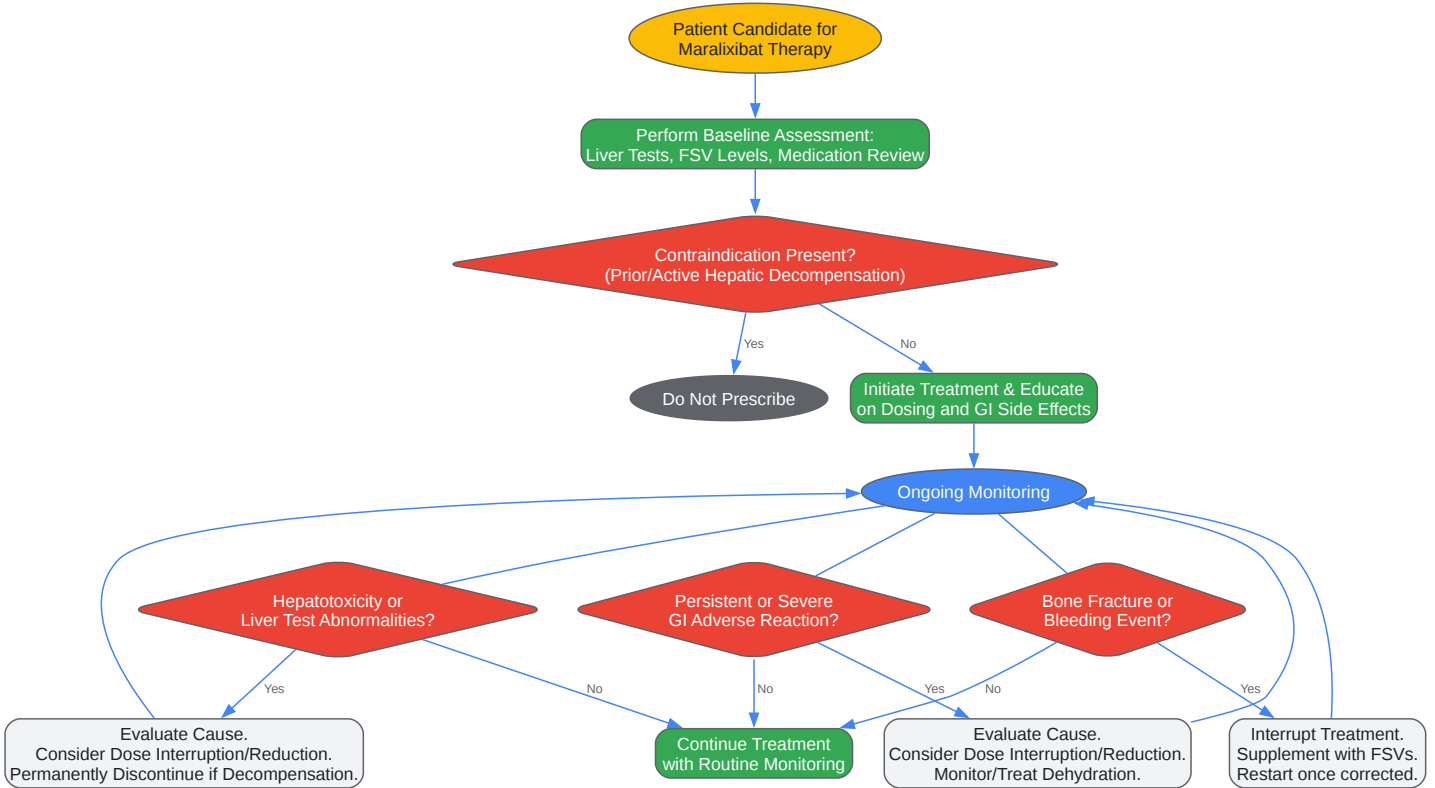
- **Key Trials for Indications:**

- **Alagille Syndrome (ALGS):** The **ICONIC** trial supported the initial approval and the development of the ItchRO (Itch Reported Outcome) tool, which is now available as the "Itch✓" app for patients to track symptoms [1] [5].
- **Progressive Familial Intrahepatic Cholestasis (PFIC):** The **MARCH-PFIC** trials supported the approval for PFIC. Notably, in the PFIC trials, there were serious cases of drug-induced liver injury, including one patient who required a liver transplant and another who died [2].
- **Dosing in Studies:** In clinical trials, maralixibat was administered orally once daily for ALGS and twice daily for PFIC, 30 minutes before a meal [1] [2]. A new tablet formulation was approved in April 2025 for older children and adolescents [4].

## Patient Monitoring Clinical Decision Pathway

The following diagram outlines the key decision points in monitoring a patient on maralixibat therapy, from baseline assessment through ongoing management of potential adverse events.

Maralixibat Monitoring Clinical Decision Pathway



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## Application Notes for Professionals

- **Proactive Patient Management:** The contraindication related to hepatic events is absolute. Vigilant screening of patient history is the first and most critical step before initiation [4] [1].
- **Quantifying Pruritus in Trials:** The use of validated tools like the **ItchRO scale** and electronic diaries (e.g., the **Itch✓ app**) was integral in the ICONIC trial for Alagille Syndrome. Incorporating such objective measures is recommended for assessing treatment efficacy in clinical studies [1] [5].
- **PFIC-Specific Vigilance:** Data from the PFIC trial revealed particularly serious outcomes, including death and liver transplant attributed to drug-induced liver injury. Monitoring protocols in a PFIC population, especially for type 2, must be exceptionally stringent [2].

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## References

1. Support For You and Your Patients | LIVMARLI® (maralixibat) [livmarlihcp.com]
2. Official HCP Site - LIVMARLI® (maralixibat) [livmarlihcp.com]
3. LIVMARLI® (maralixibat) | Patient Site [livmarli.com]
4. FDA notifies providers of safety-related changes to ... [contemporarypediatrics.com]
5. Resources | LIVMARLI® ( maralixibat ) | Official HCP Site [livmarlihcp.com]

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